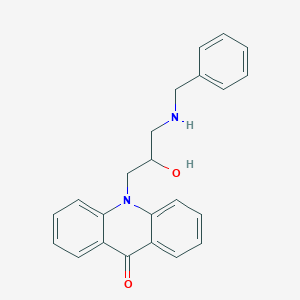
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like benzylamine and epichlorohydrin .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acridine core can be reduced to form dihydroacridine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced acridine compounds, and substituted acridine derivatives.
科学的研究の応用
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one has several scientific research applications, including:
作用機序
The mechanism of action of 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one involves its interaction with biological macromolecules, such as DNA and proteins. The benzylamino group allows the compound to intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydroxypropyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
9-Carboxyacridine: Known for its corrosion inhibition properties.
9-Methylacridine: Exhibits similar biological activities but with different potency.
9-Aminoacridine: Used as an antimicrobial agent and in the treatment of neurodegenerative diseases.
Uniqueness
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one is unique due to the presence of both benzylamino and hydroxypropyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
10-[3-(benzylamino)-2-hydroxypropyl]acridin-9-one |
InChI |
InChI=1S/C23H22N2O2/c26-18(15-24-14-17-8-2-1-3-9-17)16-25-21-12-6-4-10-19(21)23(27)20-11-5-7-13-22(20)25/h1-13,18,24,26H,14-16H2 |
InChIキー |
PVTQPWTWFHVXEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)
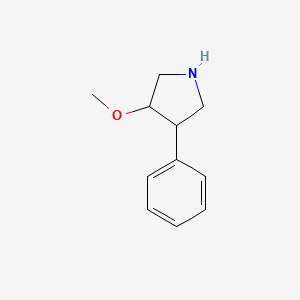
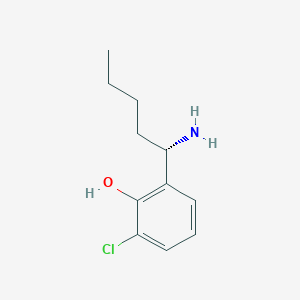
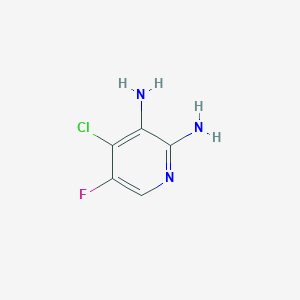



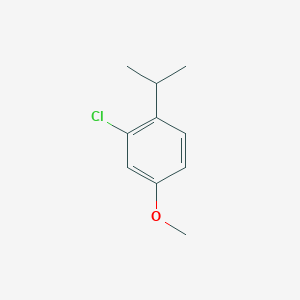
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)

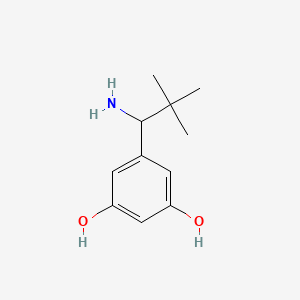
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)

![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
